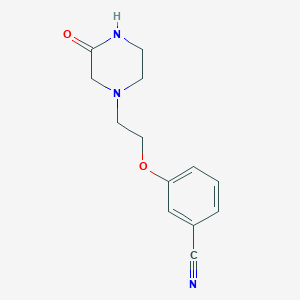
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile is an organic compound with the molecular formula C13H15N3O2 It is a derivative of benzonitrile and piperazine, featuring a piperazinone ring attached to an ethoxy group, which is further connected to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile typically involves the reaction of 3-chlorobenzonitrile with 2-(3-oxopiperazin-1-yl)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The piperazinone ring can be oxidized to form corresponding N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the piperazinone ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Mecanismo De Acción
The mechanism of action of 3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinone ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrile group can form hydrogen bonds or electrostatic interactions with target proteins, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and analgesic activities .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-(Piperidin-3-yl)ethoxy)benzonitrile: Similar structure but with a piperidine ring instead of a piperazinone ring.
2-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile: Similar structure but with a different substitution pattern on the benzonitrile moiety.
Uniqueness
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile is unique due to the presence of the piperazinone ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Propiedades
Fórmula molecular |
C13H15N3O2 |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
3-[2-(3-oxopiperazin-1-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C13H15N3O2/c14-9-11-2-1-3-12(8-11)18-7-6-16-5-4-15-13(17)10-16/h1-3,8H,4-7,10H2,(H,15,17) |
Clave InChI |
MZTIUTJQGPQZCN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(=O)N1)CCOC2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)



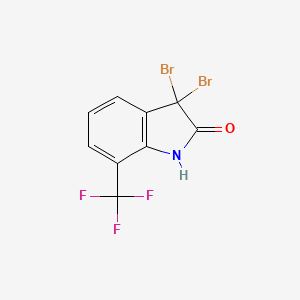

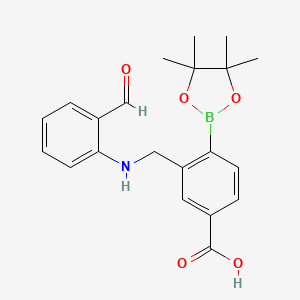
![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)
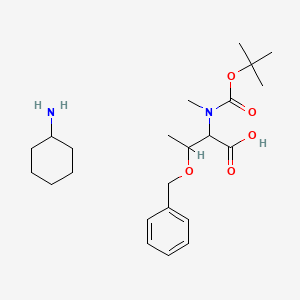

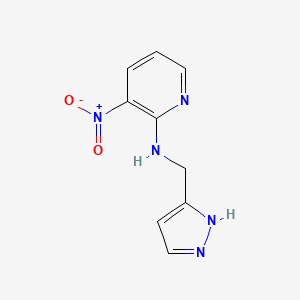
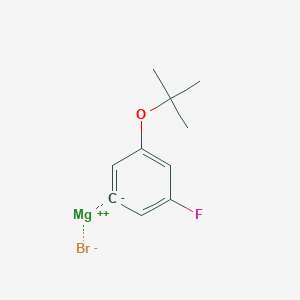
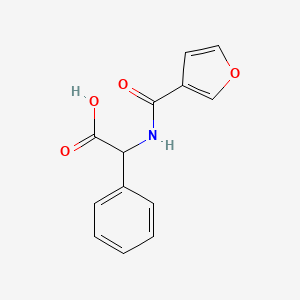
![5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)
